Chloroethane

Descripción general

Descripción

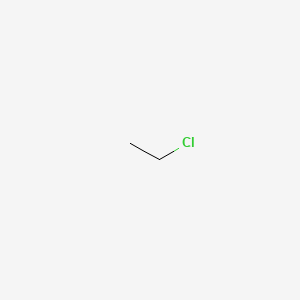

Chloroethane, also known as ethyl chloride, is a chemical compound with the formula CH₃CH₂Cl. It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor. Historically, this compound was widely used in the production of tetraethyllead, a gasoline additive. Today, it finds applications in various fields, including as a local anesthetic and in the manufacture of other chemicals .

Mecanismo De Acción

Target of Action

Chloroethane, also known as ethyl chloride, is primarily used as a local anesthetic . It targets the nervous system , inducing temporary numbness or loss of sensation in a localized area . This makes it useful for minor surgical procedures such as skin biopsies and ear piercings .

Mode of Action

It is known to interact with the nervous system, likely by altering the function ofsodium channels in nerve cell membranes . This interaction inhibits the propagation of signals along nerves, leading to a temporary loss of sensation .

Pharmacokinetics

This compound is rapidly absorbed through the lungs and is largely excreted as the unchanged substance . About 75% of this compound in the blood is found in the blood cells, and 25% in plasma .

Result of Action

The primary result of this compound’s action is a temporary loss of sensation in a localized area . At higher levels, it can cause dizziness, increased reaction time, slurred speech, sleep disturbances, rapid eye movement, altered reflexes, tremors, hallucinations, and unconsciousness . It can also cause stomach cramps, nausea, vomiting, and eye irritation .

Action Environment

This compound can enter the environment from factories that use or make it . Once in the air, it gets broken down fairly rapidly (about half disappears within 40 days) by reacting with other chemicals in the air . This compound in water or soil will quickly evaporate into the air . Small amounts may travel through the soil and can enter the groundwater .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloroethane can be synthesized through several methods:

Ethanol and Hydrochloric Acid Reaction: This method involves the reaction of ethanol with hydrochloric acid, producing this compound and water. [ \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{C}_2\text{H}_5\text{Cl} + \text{H}_2\text{O} ]

Ethylene and Hydrogen Chloride Reaction: Ethylene reacts with hydrogen chloride in the presence of a catalyst such as aluminum chloride at temperatures between 130°C and 250°C. [ \text{C}_2\text{H}_4 + \text{HCl} \rightarrow \text{C}_2\text{H}_5\text{Cl} ]

Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethylene with hydrogen chloride. This process is favored due to its economic efficiency and higher yield. The reaction is carried out in a continuous process using a fixed-bed reactor filled with a catalyst such as zinc chloride or aluminum chloride .

Análisis De Reacciones Químicas

Chloroethane undergoes various chemical reactions, including:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. For example, reaction with sodium hydroxide produces ethanol. [ \text{C}_2\text{H}_5\text{Cl} + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{NaCl} ]

Elimination Reactions: When heated with alcoholic potassium hydroxide, this compound undergoes dehydrohalogenation to form ethylene. [ \text{C}_2\text{H}_5\text{Cl} + \text{KOH} \rightarrow \text{C}_2\text{H}_4 + \text{KCl} + \text{H}_2\text{O} ]

Oxidation Reactions: this compound can be oxidized to produce acetaldehyde and acetic acid under specific conditions.

Aplicaciones Científicas De Investigación

Chloroethane has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ethyl derivatives.

Biology: this compound serves as a local anesthetic in minor surgical procedures due to its ability to numb the skin by rapid evaporation and cooling.

Medicine: It is used as a topical anesthetic for pain relief in sports injuries and minor surgeries.

Comparación Con Compuestos Similares

Chloroethane belongs to the class of haloalkanes, which are alkanes with one or more halogen atoms. Similar compounds include:

Chloromethane (CH₃Cl): A simpler haloalkane with one carbon atom.

Bromoethane (C₂H₅Br): Similar to this compound but with a bromine atom instead of chlorine.

1,1-Dithis compound (C₂H₄Cl₂): Contains two chlorine atoms attached to the same carbon atom.

1,2-Dithis compound (C₂H₄Cl₂): Contains two chlorine atoms attached to adjacent carbon atoms.

This compound is unique due to its specific applications as a local anesthetic and its historical significance in the production of tetraethyllead .

Actividad Biológica

Chloroethane, also known as ethyl chloride, is a colorless gas with a sweet odor, commonly used as a solvent and in the production of other chemicals. Its biological activity has been extensively studied, particularly concerning its toxicity and potential carcinogenic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound (CAS number 75-00-3) is primarily encountered through inhalation, although it can also be absorbed via dermal contact and ingestion. Its volatility allows for rapid absorption in humans and animals, with approximately 30% of inhaled this compound exhaled within one hour . The compound undergoes metabolic processes primarily in the liver, where it is oxidatively dechlorinated to form acetaldehyde, a process that involves cytochrome P450 enzymes .

Toxicological Profile

Health Effects

this compound's biological activity manifests in various health effects, particularly affecting the neurological, reproductive, and developmental systems. Key findings include:

- Neurological Effects : Inhalation exposure has been linked to neurological impairment. Studies suggest that this compound may cause symptoms consistent with central nervous system depression .

- Reproductive Effects : Animal studies indicate potential reproductive toxicity; however, these effects remain classified as uncharacterized due to inconsistent findings across studies .

- Developmental Effects : Significant evidence points to developmental toxicity in animal models, particularly concerning skeletal malformations in offspring following maternal exposure during pregnancy .

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on limited evidence from animal studies. Notably, a study involving Fischer 344 rats and B6C3F1 mice revealed increased incidences of skin tumors and rare glial cell tumors after prolonged exposure .

Table 1: Summary of Carcinogenicity Studies

| Study Type | Species | Exposure Duration | Tumor Incidence |

|---|---|---|---|

| Long-term Inhalation | Fischer Rats | 102 weeks | Skin tumors: 9/50 treated vs. 4/50 control |

| Long-term Inhalation | B6C3F1 Mice | 102 weeks | Glial cell tumors: 3/50 treated |

| Short-term Inhalation | Guinea Pigs | Various durations | Lethality at high concentrations |

This compound's toxicity is attributed to several mechanisms:

- Oxidative Stress : The metabolism of this compound leads to the formation of reactive metabolites that can induce oxidative stress and cellular damage.

- Alkylating Properties : As an alkylating agent, this compound can interact with DNA, potentially leading to mutations and cancer development .

- Glutathione Conjugation : this compound is conjugated with glutathione in the liver, which may deplete glutathione levels in other tissues such as the lungs and uterus, contributing to its toxic effects .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Occupational Exposure : A case study involving workers exposed to this compound showed increased reports of neurological symptoms, including headaches and dizziness, correlating with high exposure levels.

- Animal Models : In a study involving pregnant mice exposed to this compound during gestation days 6-15, a significant increase in skeletal malformations was noted in offspring compared to controls .

Propiedades

IUPAC Name |

chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZWHHZPQKTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020302 | |

| Record name | Chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/59 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid) | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/59 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6% | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density) | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23 | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/59 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

75-00-3, 68411-72-3 | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, chloro derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethane, chloro derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U771ERWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KH72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-218 °F (NTP, 1992), -138.7 °C, -218 °F | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Chloroethane?

A1: this compound has the molecular formula C2H5Cl and a molecular weight of 64.51 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers primarily focus on this compound's chemical properties and reactions, ideal gas thermodynamic properties have been evaluated using statistical thermodynamic methods based on a rigid-rotor harmonic-oscillator model. []

Q3: How does this compound behave under various conditions in terms of material compatibility and stability?

A3: The provided papers mainly focus on this compound's reactions and degradation pathways rather than its material compatibility in various conditions. For specific information on material compatibility, consult the relevant safety data sheets.

Q4: Are there any catalytic applications of this compound?

A4: While this compound can be produced through catalytic processes, its direct use as a catalyst is not extensively covered in the provided research papers.

Q5: Have there been any computational studies on this compound?

A6: Yes, computational chemistry has been used to study the dechlorination of this compound and other haloethanes. Researchers used the MINDO/3 method to calculate electron densities and investigate structure-reactivity relationships in microsomal dechlorination. []

Q6: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound or its analogs?

A7: Research indicates attempts to correlate electronic parameters calculated through computational methods (MINDO/3) with the dechlorination rates of this compound and other haloethanes. While a previously suggested correlation wasn't confirmed, separate relationships for different structural classes (RCH2Cl, RCHCl2, and RCCl3) were observed. [] This finding suggests potential for QSAR model development within specific structural classes.

Q7: How stable is this compound under different storage conditions?

A7: The research provided focuses more on this compound's degradation pathways in environmental contexts and through chemical reactions rather than its shelf-life stability under various storage conditions. For specific stability data, consult the relevant safety data sheets.

Q8: What are the safety considerations and regulations surrounding the use and handling of this compound?

A8: Due to its flammable nature, precautions must be taken during the handling and storage of this compound. It's crucial to avoid heat, sparks, open flames, and static discharge. Specific safety information and regulations can be found in the relevant safety data sheets and regional regulatory guidelines.

Q9: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in living organisms?

A10: Research highlights that this compound is eliminated from the body through exhalation and metabolic pathways. Two key metabolic routes include oxidation via cytochrome P-450, likely yielding acetaldehyde, and conjugation with glutathione (GSH). []

Q10: Are there any in vitro or in vivo studies investigating the efficacy of this compound for its historical medical uses?

A10: While historically this compound was used as a topical anesthetic, the provided research papers focus on its environmental fate, degradation pathways, and toxicity. For information on its historical medical uses and efficacy, consult older medical literature.

Q11: Is there any evidence of resistance development to this compound in any context (e.g., microbial degradation, medical applications)?

A11: The provided papers primarily delve into this compound's degradation pathways and do not offer insights into resistance development in microorganisms or other contexts.

Q12: What are the known toxic effects of this compound?

A14: Chronic inhalation of high concentrations of this compound has been shown to cause uterine tumors in female mice, classifying it as a potential carcinogen in this specific context. [, ] It's important to note that no uterine tumor increases were observed in female rats in the same study. [] This species-specific difference highlights the complexity of toxicity assessments.

Q13: Were there any non-neoplastic effects observed in the two-year this compound inhalation studies?

A15: While the most significant findings of the two-year inhalation studies were related to tumor development, some non-neoplastic effects were also reported. Exposed male rats showed a lower final mean body weight compared to controls. In addition, exposed male rats exhibited a higher incidence of trichoepitheliomas, sebaceous gland adenomas, basal cell carcinomas, and squamous cell carcinomas of the skin compared to controls. []

Q14: How is this compound typically introduced into the environment?

A16: As a man-made compound, this compound's presence in the environment is primarily due to industrial activities. Releases from its production, use, and disposal can lead to its presence in soil and groundwater. []

Q15: What are the main pathways of this compound degradation in the environment?

A17: Research highlights that this compound can be biotransformed in subsurface environments. Under both methanogenic and sulfate-reducing conditions, it undergoes degradation, primarily through reductive dehalogenation, leading to the formation of 1,1-dithis compound and this compound. [] Additionally, abiotic transformations contribute to the formation of 1,1-dichloroethene and acetic acid. []

Q16: What is the role of iron in the degradation of this compound and other chlorinated compounds?

A18: Studies show that zero-valent iron powder can effectively degrade tetrachloroethanes and tetrachloromethane in the aqueous phase. While dichloroethanes, including this compound, exhibit slower degradation rates. [] Notably, the degradation pathways and rates differ between isomers of polychlorinated ethanes, indicating a potential influence of structural properties on the degradation process. [] The use of iron powder for remediating contaminated soil and groundwater is a potential application being explored. []

Q17: How does the structure of chlorinated ethanes affect their degradation by iron filings?

A19: Research demonstrates that the structure of chlorinated ethanes influences their degradation rate by unrusted and rusted high carbon iron filings (HCIF). While 1,2-dithis compound (1,2-DCA) shows minimal dehalogenation by either type of HCIF, other chloroethanes are dechlorinated at different rates. Interestingly, the dehalogenation rates are significantly higher with unrusted HCIF compared to rusted HCIF for all tested compounds, implying that rust formation on HCIF over time can hinder the dehalogenation process. []

Q18: Can microbial communities contribute to this compound degradation?

A21: Yes, research suggests that microbial communities play a significant role in this compound degradation. A study demonstrated that a butane-grown mixed culture could co-metabolically degrade various chlorinated aliphatic hydrocarbons, including this compound. Interestingly, this compound exhibited the highest transformation rate among the tested chloroethanes but also caused significant cell inactivation. [] This finding highlights the potential of microbial communities for bioremediation while also emphasizing the need to understand the impact of these pollutants on microbial viability.

Q19: How does the presence of other chlorinated compounds affect this compound degradation?

A22: Research using a Dehalococcoides mccartyi consortium demonstrated that exposure to 1,2-dithis compound (1,2-DCA) affected the community structure and dechlorination kinetics. While the consortium could simultaneously transform both vinyl chloride and 1,2-DCA to ethene, prolonged exposure to 1,2-DCA reduced the culture's capacity to transform vinyl chloride. Kinetic studies revealed that cis-dichloroethene, but not vinyl chloride, significantly inhibited 1,2-DCA dechlorination by the consortium. [] These findings underscore the importance of understanding how different chlorinated compounds interact and influence microbial dechlorination processes in mixed contaminant scenarios.

Q20: Are there any viable alternatives to this compound in its various applications?

A20: The research papers provided focus on this compound's properties and degradation pathways but do not offer a comparative analysis of alternatives. The feasibility of substitutes depends on the specific application and requires a thorough assessment of performance, cost, and environmental impact.

Q21: What are some of the key tools and resources used in the study of this compound?

A21: Researchers employ a variety of techniques to study this compound, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.